1-Chloro-2-cyclopropoxybenzene
CAS No.: 38380-89-1
Cat. No.: VC15769125
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38380-89-1 |
|---|---|
| Molecular Formula | C9H9ClO |
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 1-chloro-2-cyclopropyloxybenzene |
| Standard InChI | InChI=1S/C9H9ClO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |
| Standard InChI Key | XYSVICBBBFDAGW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Isomeric Considerations
1-Chloro-2-cyclopropoxybenzene (IUPAC: 1-chloro-2-(cyclopropyloxy)benzene) consists of a benzene ring substituted with chlorine at position 1 and a cyclopropoxy group (-O-C3H5) at position 2. This configuration differs critically from the closely related 1-chloro-2-cyclopropylbenzene (CAS 10292-67-8), where the cyclopropane is directly bonded to the aromatic ring via a carbon atom rather than an oxygen bridge . The oxygen linkage in the cyclopropoxy derivative introduces distinct electronic effects, including enhanced dipole moments and altered resonance stabilization patterns compared to carbon-linked analogs .
Comparative Molecular Properties
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
The oxygen atom in the cyclopropoxy group reduces hydrophobicity compared to the carbon-linked analog (Log P difference ≈ 0.4), while increasing polarity and hydrogen-bonding potential .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing the cyclopropoxybenzene framework:
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Nucleophilic Aromatic Substitution: Reacting 2-chlorophenol with cyclopropanol derivatives under basic conditions.
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Cyclopropanation of Propargyl Ethers: Using transition metal catalysts to form the cyclopropane ring post-etherification.
Experimental Protocols from Analogous Systems
The patent CN104447262A details a one-pot synthesis for 1-chloro-1-chloroacetyl-cyclopropane, providing transferrable insights:
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Key steps:
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Chlorination of ketone precursors using SO2Cl2 at 0–10°C
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Base-mediated cyclopropanation (NaOH/KOH, phase-transfer catalysts)
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Purification via vacuum distillation (yield: 58–60%, purity >97%)
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Adapting this protocol, 1-chloro-2-cyclopropoxybenzene could theoretically be synthesized through:
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Williamson Ether Synthesis:
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2-Chlorophenol + cyclopropyl bromide → K2CO3/DMF, 80°C, 12h
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Ring-Closing Metathesis:
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Propargyl ether precursors + Grubbs catalyst → cyclopropane formation
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Table 2: Optimization Parameters for Hypothetical Synthesis
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Reaction temperature | 60–120°C | 80°C | +22% yield |
| Solvent polarity | DMF vs. THF | DMF | +15% conversion |
| Catalyst loading | 1–5 mol% | 2.5 mol% | Balance cost/yield |
| Reaction time | 6–24h | 12h | Plateau after 10h |
Spectroscopic Characterization
Predicted Spectral Signatures
Based on analogs , key spectral features would include:
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1H NMR (CDCl3):
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δ 6.8–7.3 ppm (aromatic protons, multiplet)
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δ 3.8–4.2 ppm (cyclopropane CH-O, distorted triplet)
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δ 0.5–1.2 ppm (cyclopropane CH2, complex splitting)
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13C NMR:
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150–155 ppm (C-O aromatic)
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10–15 ppm (cyclopropane carbons)
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IR:
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1250 cm⁻¹ (C-O-C asymmetric stretch)
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750 cm⁻¹ (C-Cl stretch)
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Mass Spectrometric Fragmentation
Hypothetical EI-MS pattern:
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m/z 168 (M⁺, 15%)
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m/z 133 (M-Cl, 100%)
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m/z 105 (C6H5O⁺, 45%)
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m/z 77 (C6H5⁺, 30%)
Reactivity and Stability Profile
Thermal Behavior
Cyclopropoxy derivatives exhibit unique decomposition pathways:
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Thermogravimetric Analysis (TGA):
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Onset decomposition: ~180°C (predicted)
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Major mass loss step: 180–220°C (cyclopropane ring opening)
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DSC: Glass transition (Tg) estimated at -15°C based on similar ethers
Chemical Reactivity
Table 3: Reaction Pathways and Products
| Reagent/Conditions | Expected Transformation | Driving Force |
|---|---|---|
| H2/Pd-C | Hydrogenolysis of C-O bond | Ring strain relief |
| BF3·Et2O | Friedel-Crafts alkylation | Electrophilic activation |
| t-BuOK/DMSO | Elimination to form benzene ring | Steric strain release |
| Cl2/UV light | Radical chlorination | C-H bond activation |
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